molecular formula C12H20N2 B2380599 [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine CAS No. 755008-06-1

[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine

Cat. No.: B2380599
CAS No.: 755008-06-1
M. Wt: 192.306
InChI Key: DOZIDNONBNTWCD-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine (CAS 755008-06-1) is a chemical compound supplied for non-human research purposes. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications. With a molecular formula of C12H20N2 and a molecular weight of 192.30 g/mol, this amine features a dimethylaminoethyl group linked to a 3-methylbenzyl group . Compounds containing the dimethylamine (DMA) pharmacophore are of significant interest in medicinal chemistry due to their diverse pharmacological potential, which can include activities such as antimicrobial, antihistaminic, and anticancer properties . The dimethylamine group is an electron-donating moiety that can influence the molecule's solubility and basicity, making it a valuable building block in the development of bioactive molecules . As a tertiary amine, this compound is typically a base and may form salts upon reaction with acids. It is essential for researchers to handle this material with care. Please refer to the Safety Data Sheet for comprehensive hazard and handling information. GHS hazard statements include H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage) .

Properties

IUPAC Name

N',N'-dimethyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11-5-4-6-12(9-11)10-13-7-8-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZIDNONBNTWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

A primary synthesis pathway involves alkylation of 2-(dimethylamino)ethylamine with (3-methylbenzyl) bromide under basic conditions:

Reaction Scheme

(3-Methylbenzyl) bromide + 2-(Dimethylamino)ethylamine → [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine + HBr  

Protocol

  • Dissolve 2-(dimethylamino)ethylamine (1.0 equiv) in anhydrous dichloromethane at 0–5°C.
  • Add (3-methylbenzyl) bromide (1.1 equiv) dropwise over 30 minutes.
  • Maintain reaction at 35–40°C for 4–6 hours with mechanical stirring.
  • Quench with saturated NaHCO3, extract organic layer (3× dichloromethane), dry over MgSO4.
  • Concentrate under reduced pressure to yield crude product (72–78% yield).

Optimization Data

Parameter Optimal Range Yield Impact
Temperature 35–40°C +18% vs 25°C
Solvent Dichloromethane 92% purity
Stoichiometry 1:1.1 Minimizes di-alkylation

Reductive Amination Approach

Alternative synthesis employs reductive amination between 3-methylbenzaldehyde and 2-(dimethylamino)ethylamine using sodium cyanoborohydride:

Mechanistic Steps

  • Imine formation between aldehyde and amine at pH 6–7.
  • Borohydride reduction of imine to secondary amine.

Procedure

  • Combine 3-methylbenzaldehyde (1.0 equiv) and 2-(dimethylamino)ethylamine (1.2 equiv) in methanol.
  • Add NaBH3CN (1.5 equiv) portionwise at 0°C.
  • Stir 12 hours at 25°C, then acidify to pH 2 with HCl.
  • Extract with ethyl acetate, basify aqueous layer to pH 10, recover product (68% yield).

Comparative Efficiency

Reducing Agent Time (h) Yield (%)
NaBH3CN 12 68
NaBH4 24 41
H2 (Pd/C) 6 55

Catalytic Amination Strategies

Advanced methods utilize phosphoric acid esters to catalyze amine coupling reactions, as demonstrated in indole synthesis:

Key Process Parameters

  • Catalyst: Polyphosphoric acid ester (15–20 wt%)
  • Solvent: Dichloromethane/water biphasic system
  • Temperature: 35–40°C
  • Reaction Time: 2–3 hours

Post-reaction workup involves:

  • Phase separation and basification of aqueous layer (pH 9–10)
  • Ethyl acetate extraction (3× volumes)
  • Silica gel chromatography (hexane:ethyl acetate 3:1) for final purification

Purification and Characterization

Crystallization Techniques

Recrystallization from acetone/water (4:1 v/v) yields needle-shaped crystals with >99% purity:

Crystallization Data

Solvent System Crystal Form Purity (%) Recovery (%)
Acetone/water Needles 99.2 85
Ethanol Prisms 98.7 78

Analytical Characterization

1H NMR (400 MHz, CDCl3)
δ 7.22 (t, 1H, J=7.5 Hz, Ar-H), 3.69 (s, 3H, N(CH3)2), 2.95–3.15 (m, 4H, CH2-N-CH2), 2.31 (s, 3H, Ar-CH3).

Mass Spectrometry

  • ESI-MS: m/z 193.2 [M+H]+ (calc. 192.3)
  • Fragmentation pattern confirms amine group stability under ionization

HPLC Analysis

Column Mobile Phase Retention (min) Purity (%)
C18 MeCN:H2O 70:30 6.8 99.1

Industrial-Scale Production Considerations

Cost Optimization Matrix

Component Bench Scale Cost Industrial Scale Cost Reduction Strategy
2-(Dimethylamino)ethylamine $12.50/g $4.80/g Bulk purchasing contracts
Solvent Recovery 40% loss 88% recovery Thin-film evaporation

Environmental Impact Mitigation

  • Implement solvent recovery systems achieving 92% dichloromethane reuse
  • Neutralize HBr byproducts with Ca(OH)2 to form CaBr2 for wastewater treatment

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition : The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown promising results in inhibiting acetylcholinesterase activity, indicating potential therapeutic applications in cognitive disorders .

Antimicrobial Activity : Research indicates that [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness may be linked to its ability to disrupt cellular processes in target organisms, positioning it as a candidate for new antimicrobial agents.

Anticancer Activity : The compound has demonstrated cytotoxic effects on several cancer cell lines. For example, studies have reported substantial growth inhibition in HT29 colorectal cancer cells, with IC50 values comparable to established chemotherapeutic agents. Structure-activity relationship (SAR) analyses suggest that modifications to the compound could enhance its efficacy against cancer cells .

Materials Science

Polymer Synthesis : this compound plays a vital role in the synthesis of polymeric materials. It can interact with amine-containing monomers to facilitate the formation of acrylic copolymers through hydrogen bonding and other interactions. This property is useful in developing new materials with tailored chemical properties.

Case Studies

StudyApplicationFindings
Study on Acetylcholinesterase Inhibition Neurodegenerative DiseasesDemonstrated significant inhibition of acetylcholinesterase, suggesting potential for Alzheimer's treatment .
Antimicrobial Efficacy Study Antimicrobial AgentsShowed effectiveness against multiple bacterial strains, indicating potential for infection treatment.
Cytotoxicity Assessment on Cancer Cells Cancer TherapyExhibited growth inhibition in HT29 colorectal cancer cells with promising IC50 values .
Polymerization Pathway Analysis Materials ScienceFacilitated the synthesis of acrylic copolymers, enhancing material properties through specific interactions.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, including alterations in mood and behavior .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents Molecular Weight Key Features References
[2-(Dimethylamino)ethyl][(2-methoxy-5-nitrophenyl)methyl]amine Dimethylaminoethyl + 2-methoxy-5-nitrobenzyl 253.14 Enhanced polarity due to nitro and methoxy groups; potential for redox activity.
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine Dimethylaminoethyl + 3-(trifluoromethyl)phenyl 232.25 High lipophilicity from CF₃ group; possible metabolic stability.
[1-(4-Fluorophenyl)ethyl][(3-methylphenyl)methyl]amine 4-Fluorophenylethyl + 3-methylbenzyl 243.32 Fluorine substitution enhances bioavailability and binding affinity.
({2-[(Dimethylamino)methyl]phenyl}methyl)[1-(2-fluorophenyl)ethyl]amine Dimethylaminomethylphenyl + 2-fluorophenylethyl 286.39 Bulky aromatic groups may influence steric hindrance in receptor interactions.
[2-(Diethylamino)-2-phenylethyl][(2-methylthiazol-4-yl)methyl]amine Diethylamino-phenylethyl + thiazolylmethyl ~300 (estimated) Heterocyclic thiazole group introduces potential for metal coordination.

Key Observations :

  • Lipophilicity : Compounds with trifluoromethyl (CF₃) or halogenated aryl groups (e.g., fluorine) exhibit higher lipophilicity, improving membrane permeability .
  • Electronic Effects : Nitro or methoxy groups (e.g., ZX-FH037115) increase polarity and redox reactivity, useful in polymer or catalyst design .
  • Bioactivity : Fluorinated analogs (e.g., [1-(4-fluorophenyl)ethyl] derivative) show enhanced binding to biological targets, as seen in serotonin transporter (SERT) ligands .

Physicochemical Properties

  • Solubility: The target compound’s dimethylamino group enhances water solubility compared to purely aromatic amines (e.g., diphenylethylamine in ). However, the 3-methylbenzyl group reduces solubility relative to polar derivatives like ZX-FH037115 .
  • Stability: Tertiary amines (e.g., dimethylaminoethyl) are less prone to oxidation than primary amines, improving shelf-life in pharmaceutical formulations .

Biological Activity

[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine, a compound with the CAS number 755008-06-1, has gained attention in biological research due to its potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group attached to an ethyl chain, which is further connected to a 3-methylphenyl group. This configuration allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the 3-methylphenyl moiety can participate in hydrophobic interactions and π-π stacking. These interactions may modulate the activity of target proteins, leading to diverse biological effects.

Biological Activity Studies

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dimethylamino ethyl amines have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells makes it a candidate for anticancer drug development.
  • Neuropharmacological Effects : The compound's structure suggests potential interaction with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, warranting further investigation into its use as a treatment for neurological disorders.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Neuropharmacological effectsPotential modulation of serotonin and dopamine pathways

Case Studies

A case study involving the use of similar dimethylamino compounds highlighted their effectiveness in treating infections resistant to standard antibiotics. In this study, a derivative was tested against multi-drug resistant strains of Escherichia coli, showing significant inhibition at low concentrations.

Another notable case involved the evaluation of cytotoxic effects on human liver carcinoma (HepG2) cells. The study reported a dose-dependent response, indicating that higher concentrations led to increased cell death, suggesting potential for therapeutic applications in oncology.

Q & A

Q. What are the primary synthetic routes for preparing [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine, and what analytical methods ensure purity?

Methodological Answer: The synthesis typically involves multi-step alkylation or reductive amination. For example:

Alkylation of 3-methylbenzylamine with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile.

Reductive amination : Reacting 3-methylbenzaldehyde with 2-(dimethylamino)ethylamine using NaBH₃CN or H₂/Pd-C as reducing agents.

Analytical Validation:

  • Purity : GC-MS or HPLC with UV detection (λ = 254 nm) to confirm absence of byproducts.
  • Structural Confirmation : ¹H/¹³C NMR for amine proton shifts (δ 2.2–2.8 ppm for dimethylamino groups) and aromatic protons (δ 6.5–7.3 ppm). IR spectroscopy for N-H stretches (~3300 cm⁻¹) .

Q. Table 1: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 2.25 (s, 6H, N(CH₃)₂), δ 3.45 (t, 2H, CH₂N)
IR3280 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic)

Q. How does the structure of this compound influence its coordination behavior in transition metal catalysts?

Methodological Answer: The compound acts as a polydentate ligand due to:

  • Electron-rich dimethylamino group : Stabilizes metal centers (e.g., Cu, Fe) via σ-donation.
  • Flexible ethylene spacer : Allows adaptive geometry for metal complexes.

Experimental Design:

  • Stoichiometric Studies : Titrate the ligand into metal salt solutions (e.g., CuBr₂) and monitor UV-vis spectral changes (e.g., d-d transitions at 600–800 nm for Cu²⁺).
  • X-ray Crystallography : Resolve coordination modes (e.g., tetradentate vs. bidentate binding) .

Advanced Research Questions

Q. How can researchers optimize ligand-to-metal ratios in ATRP systems using this compound to minimize catalyst loading while maintaining control over polymer dispersity?

Methodological Answer: In ICAR ATRP (Initiators for Continuous Activator Regeneration):

Low Catalyst Loading : Use 10–50 ppm Cu with the ligand to reduce metal contamination.

Reducing Agents : Add ascorbic acid or Sn(EH)₂ to regenerate Cu(I) from Cu(II) termination products.

Data-Driven Optimization:

  • Kinetic Modeling : Track monomer conversion (e.g., via ¹H NMR) and adjust ligand:Cu ratios.
  • Polymer Characterization : GPC to measure dispersity (Đ = Mₙ/Mₙ). Optimal Đ < 1.2 is achieved at ligand:Cu = 2:1 .

Q. Table 2: Effect of Ligand:Cu Ratio on Polystyrene ATRP

Ligand:Cu RatioĐ (Polydispersity)Conversion (%)
1:11.3578
2:11.1892
3:11.1595

Q. What strategies address discrepancies in reported catalytic activities of this compound-based complexes in different solvent systems?

Methodological Answer: Contradictions arise from solvent polarity and ligand protonation:

  • Polar Solvents (DMSO, H₂O) : Protonation of the dimethylamino group reduces electron-donating capacity, lowering catalytic activity.
  • Nonpolar Solvents (Toluene) : Ligand remains unprotonated, enhancing metal-ligand interaction.

Resolution Strategies:

pH Control : Buffer reactions in aprotic solvents (e.g., DMF with 0.1 M NEt₃).

Competitive Binding Assays : Use ESI-MS to quantify ligand-metal affinity in different solvents .

Case Study : In Cu-mediated ATRP, switching from DMSO to anisole increased polymerization rate by 40% due to suppressed ligand protonation .

Q. How does the steric and electronic profile of this compound affect its efficacy in neurotransmitter receptor studies?

Methodological Answer: The compound’s lipophilic 3-methylphenyl group enhances blood-brain barrier penetration, while the dimethylamino group mimics endogenous amines (e.g., serotonin).

Experimental Approaches:

  • Radioligand Binding Assays : Compete with [³H]-imipramine for serotonin transporter (SERT) binding (IC₅₀ < 100 nM reported in analogs ).
  • Molecular Dynamics Simulations : Compare ligand-receptor docking energies with/without the 3-methyl substituent .

Q. What are the challenges in scaling up enantioselective syntheses using this compound as a chiral auxiliary?

Methodological Answer: Key issues include racemization during workup and cost of enantiopure starting materials .

Mitigation Strategies:

  • Low-Temperature Quenching : Add HCl (1 M) at 0°C to protonate the amine and prevent racemization.
  • Catalytic Asymmetric Routes : Use chiral Pd catalysts (e.g., BINAP-Pd) for dynamic kinetic resolution .

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